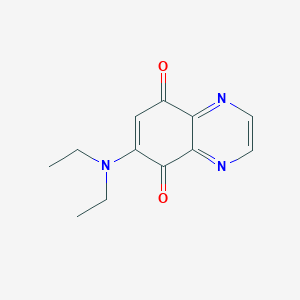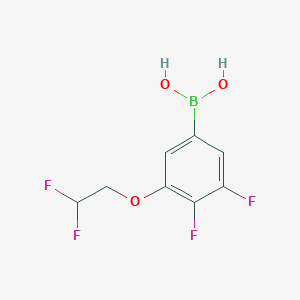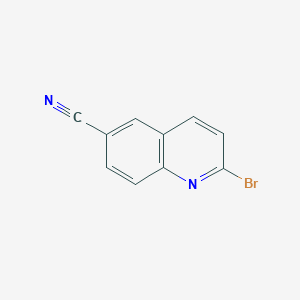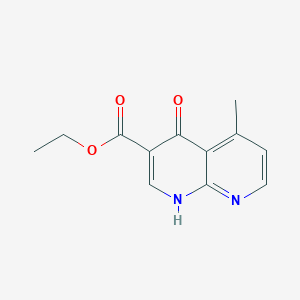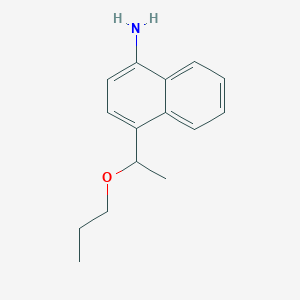
Methyl 8-methoxy-2-oxochroman-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-methoxy-2-oxochroman-3-carboxylate is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by its chromanone structure, which includes a methoxy group at the 8th position and a carboxylate ester at the 3rd position. Coumarins, including this compound, are widely studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methoxy-2-oxochroman-3-carboxylate typically involves the cyclocondensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base catalyst such as piperidine under fusion conditions . This reaction forms the chromanone core, which is then esterified to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-methoxy-2-oxochroman-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating biological pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism by which Methyl 8-methoxy-2-oxochroman-3-carboxylate exerts its effects involves the activation of caspase-3/7 proteins and inhibition of β-tubulin polymerization . This leads to cell cycle arrest and apoptosis in cancer cells, particularly in hepatocellular carcinoma.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 8-methoxycoumarin-3-carboxylate
- 3-acetyl-8-methoxy-2H-chromen-2-one
Uniqueness
Methyl 8-methoxy-2-oxochroman-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other coumarin derivatives. Its methoxy and carboxylate groups play crucial roles in its interaction with molecular targets, making it a valuable compound for therapeutic research.
Propriétés
Formule moléculaire |
C12H12O5 |
|---|---|
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
methyl 8-methoxy-2-oxo-3,4-dihydrochromene-3-carboxylate |
InChI |
InChI=1S/C12H12O5/c1-15-9-5-3-4-7-6-8(11(13)16-2)12(14)17-10(7)9/h3-5,8H,6H2,1-2H3 |
Clé InChI |
TUCSPXLVUNYUMX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1OC(=O)C(C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Acetyloxy)-1H-indol-3-yl]acetic acid](/img/structure/B11875211.png)


![1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one](/img/structure/B11875235.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11875247.png)
![2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11875251.png)
